Magnesium monobenzyl malonate

Vue d'ensemble

Description

Magnesium monobenzyl malonate is a chemical compound with the molecular formula C10H9MgO4. It is a white crystalline solid that is soluble in organic solvents such as ether and chloroform but insoluble in water . This compound contains magnesium, benzyl, and malonic acid monoester groups, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium monobenzyl malonate can be synthesized through the reaction of benzyl alcohol with malonic acid in the presence of a magnesium salt. The reaction typically involves the use of a base to facilitate the esterification process. The reaction conditions include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Organic solvents like ether or chloroform

Catalyst: Magnesium salt (e.g., magnesium chloride)

Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Benzyl malonic acid

Reduction: Benzyl alcohol derivatives

Substitution: Various substituted malonates depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Catalytic Role

Magnesium monobenzyl malonate serves as an effective catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it valuable in various synthetic pathways. For example, it can facilitate the formation of carbon-carbon bonds through reactions such as Michael additions and aldol condensations. The compound's reactivity is attributed to the presence of the malonate moiety, which can undergo nucleophilic attack due to its electron-withdrawing properties.

Case Study: Synthesis of β-Keto Esters

In a study involving magnesium enolates derived from diethyl malonate, MBM was utilized to synthesize β-keto esters. The reaction demonstrated high yields and selectivity, showcasing the effectiveness of MBM as a catalyst in complex organic transformations .

Pharmaceutical Applications

Antibiotic Synthesis

One of the most significant applications of this compound is in the synthesis of carbapenem antibiotics, such as imipenem and meropenem. These antibiotics are known for their broad-spectrum antibacterial activity and stability against β-lactamases. The synthesis involves using MBM as a key intermediate, which enhances the overall yield and purity of the final antibiotic product .

Case Study: Carbapenem Production

Research has shown that magnesium mono-p-nitrobenzyl malonate can be synthesized with high purity (>95%) and yield (>80%) through a mild reaction process involving esterification and recrystallization. This method not only simplifies the production process but also reduces costs, making it suitable for large-scale industrial applications .

Material Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a precursor for creating new polymeric materials. Its ability to form metal-organic frameworks (MOFs) can lead to innovative materials with unique properties suitable for various applications, including catalysis and gas storage.

Case Study: Development of MOFs

Studies have indicated that magnesium-based compounds like MBM can be used to create MOFs with tunable porosity and functionality. These materials have shown promise in gas adsorption studies, particularly for carbon capture technologies .

Biochemical Applications

Cellular Studies

Research has also explored the effects of malonate compounds on cellular metabolism and mitochondrial function. For instance, experiments demonstrated that malonate could induce mitochondrial potential collapse, leading to cell death in specific neuronal cell lines. This highlights its role in studying neurodegenerative diseases and mitochondrial dysfunctions .

Mécanisme D'action

The mechanism of action of magnesium monobenzyl malonate involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their removal or utilization in biochemical processes. The compound can also inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways .

Comparaison Avec Des Composés Similaires

- Mono-benzyl malonate

- Diethyl malonate

- Dimethyl malonate

- Monoethyl malonate

Comparison: Magnesium monobenzyl malonate is unique due to the presence of the magnesium ion, which enhances its reactivity and chelating properties compared to other malonates. This makes it particularly useful in applications requiring metal ion coordination and catalysis .

Activité Biologique

Magnesium monobenzyl malonate (MBM) is a compound derived from malonic acid and benzyl alcohol, with magnesium serving as a counterion. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and metabolic regulation. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, especially as a precursor in the synthesis of carbapenem antibiotics.

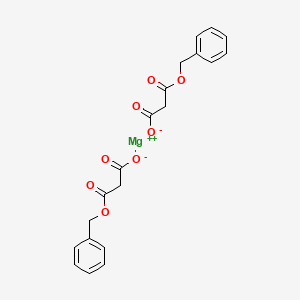

Chemical Structure

This compound can be represented by the following chemical formula:

This structure indicates the presence of a malonate moiety linked to a benzyl group, with magnesium coordinating to the carboxylate groups.

Synthesis Methods

The preparation of this compound typically involves the esterification of malonic acid with benzyl alcohol in the presence of magnesium salts. The general steps include:

- Esterification : Mixing malonic acid and benzyl alcohol under controlled conditions.

- Crystallization : Cooling the reaction mixture to promote crystallization of the product.

- Purification : Recrystallizing the solid product to achieve higher purity levels.

Antimicrobial Properties

This compound is significant in the context of antibiotic synthesis, particularly as a precursor for carbapenem antibiotics such as imipenem and meropenem. These antibiotics are known for their broad-spectrum antimicrobial activity and stability against beta-lactamases, making them effective against resistant bacterial strains .

Table 1: Comparison of Carbapenem Antibiotics Derived from MBM

| Antibiotic | Spectrum of Activity | Stability to Beta-lactamases | Renal Toxicity | CNS Toxicity |

|---|---|---|---|---|

| Imipenem | Broad | High | Low | None |

| Meropenem | Broad | High | Low | None |

| Biapenem | Broad | High | Low | None |

Metabolic Role

Research indicates that malonate, a component of MBM, acts as a metabolic inhibitor in various cellular processes. It has been used experimentally to induce neuronal damage in models of Parkinson’s disease by inhibiting mitochondrial respiration . This inhibition occurs due to malonate's role as an antimetabolite, affecting energy production in cells.

Case Study: Malonate in Neurodegeneration

A study highlighted that exposure to malonate leads to increased oxidative stress and neuronal cell death in striatal neurons, which are critical in Parkinson's disease pathology . The findings suggest that compounds like this compound could be explored for their dual roles—both as potential therapeutic agents and as tools for studying neurodegenerative diseases.

Magnesium's Role in Biological Systems

Magnesium itself is an essential mineral involved in numerous biochemical reactions within the body, including ATP production and enzyme function. Studies have shown that magnesium deficiency can lead to increased inflammation and other chronic health issues . The inclusion of magnesium in MBM may enhance its biological activity by promoting cellular health and metabolic efficiency.

Propriétés

IUPAC Name |

magnesium;3-oxo-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H10O4.Mg/c2*11-9(12)6-10(13)14-7-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOBBQVNZBIHFX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18MgO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538124 | |

| Record name | Magnesium bis[3-(benzyloxy)-3-oxopropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84133-21-1 | |

| Record name | Magnesium bis[3-(benzyloxy)-3-oxopropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.